![molecular formula C25H24N2O4S B2880998 N-(4-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide CAS No. 941966-64-9](/img/structure/B2880998.png)
N-(4-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
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Description
N-(4-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, also known as ME-2, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ME-2 is a derivative of the naturally occurring indoleamine 2,3-dioxygenase (IDO) inhibitor, 1-methyl-tryptophan. ME-2 has been shown to have promising results in inhibiting IDO activity, which is involved in regulating immune responses and has been implicated in various diseases.
Scientific Research Applications
Enzyme Inhibitory Activities
Research highlights the synthesis of novel compounds, including those derived from N-(4-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, for their potential enzyme inhibitory activities. These compounds are evaluated against enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One study demonstrated that specific derivatives exhibit significant inhibition against these enzymes, suggesting potential for therapeutic applications in conditions associated with enzyme deregulation (Virk et al., 2018).
Green Synthesis
Another aspect of research on similar compounds is focused on green synthesis methods. For instance, the catalytic hydrogenation process for synthesizing N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in various applications, underscores the importance of environmentally friendly chemical processes. This process utilizes novel catalysts to improve efficiency and selectivity, indicating the role of N-(4-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide derivatives in promoting sustainable chemical synthesis (Zhang Qun-feng, 2008).
properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-31-20-13-11-19(12-14-20)15-16-26-25(28)18-27-17-24(22-9-5-6-10-23(22)27)32(29,30)21-7-3-2-4-8-21/h2-14,17H,15-16,18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZJCQYNKHLPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide |
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